6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole
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Overview
Description
6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chloro group, a methyl group, and a dioxaborolan group attached to the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a halogenated benzodiazole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with a hydroxyl group, while substitution with an amine can produce an aminobenzodiazole .
Scientific Research Applications
6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The dioxaborolan group can participate in reversible covalent bonding with biomolecules, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole
Uniqueness
Compared to similar compounds, 6-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole stands out due to its specific substitution pattern on the benzodiazole ring, which imparts unique chemical reactivity and biological activity. The presence of the dioxaborolan group also enhances its utility in various synthetic and analytical applications.
Properties
IUPAC Name |
6-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClN2O2/c1-8-17-11-7-9(16)6-10(12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXPCFDUSIPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=C(N3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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